
Boc-(S)-alpha-(3-bromo-benzyl)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc” is a common abbreviation in chemistry that stands for “tert-butyloxycarbonyl”. This is a protective group used in organic synthesis . “(S)-alpha” refers to the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer. “3-bromo-benzyl” suggests a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom at the 3rd position on the benzene ring. “Proline” is an alpha-amino acid that is used in the biosynthesis of proteins .
Molecular Structure Analysis
The molecular structure would likely feature a proline backbone, with the Boc group attached to the nitrogen atom of the proline, and the 3-bromo-benzyl group attached at the alpha position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and could be involved in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the Boc group and bromine atom) would influence properties like solubility, melting/boiling point, and reactivity .科学的研究の応用
Polymer Synthesis and Material Science
Boc-(S)-alpha-(3-bromo-benzyl)-proline is employed in the synthesis of well-defined homo- and copolymers of L-proline. For instance, the use of Boc-protected L-proline has enabled the synthesis of highly pure L-proline N-carboxy anhydride (NCA), which is critical for creating well-defined poly(L-proline) homopolymers and various copolypeptides (Gkikas et al., 2011).
Chiral Separation in Pharmaceutical Development
The compound has significant importance in chiral separation, a critical process in pharmaceutical development. For example, Boc-proline derivatives have been used in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various proline derivatives. This separation is pivotal in producing pharmaceutical compounds, highlighting the compound's role in developing enantiomerically pure drugs (Zhao & Pritts, 2007).
Fluorescence and Sensor Technology
Boc-(S)-alpha-(3-bromo-benzyl)-proline plays a role in developing fluorescent sensors for chiral recognition of amino acid derivatives. For instance, sensors using derivatives of this compound have shown high enantioselective response, making them potentially useful in recognizing amino acid derivatives (He et al., 2009).
Chemical Synthesis and Catalysis
This compound is also used as a ligand in chemical synthesis, exemplified by its role in the enantioselective phenylacetylene addition to aromatic aldehydes. Such applications demonstrate its utility in asymmetric catalysis, expanding the potential of proline in organic synthesis (Zhou et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWYYBWPWHDEU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-(3-bromo-benzyl)-proline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)
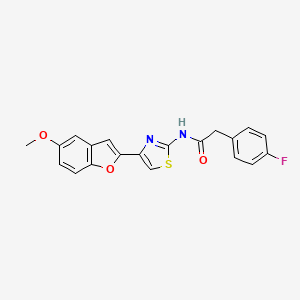
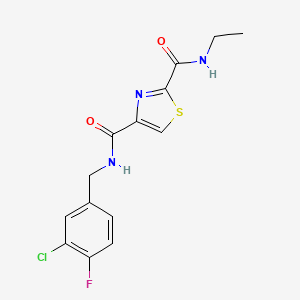
![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)
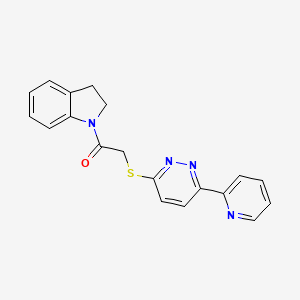
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
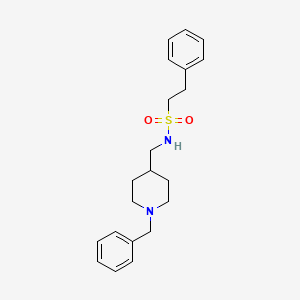
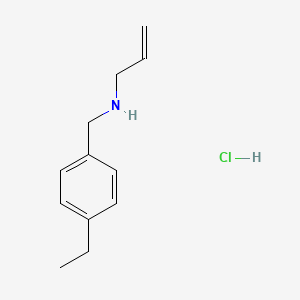
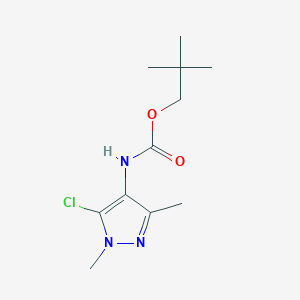

![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)
![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)